2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
Description
Properties
IUPAC Name |
2-(4-amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c12-10-8-9(6-3-1-2-4-7(6)17)15-16-11(8)14-5-13-10/h1-5,17H,(H3,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCDTCWCGHTEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C(=NC=NC3=NN2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
The mechanism proceeds as follows:
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Vilsmeier Amidination : PBr₃ activates the amide (e.g., DMF) to generate an electrophilic iminium intermediate.
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Electrophilic Substitution : The 5-aminopyrazole attacks the iminium carbon, forming a formamidine adduct.
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Heterocyclization : HMDS deprotonates the intermediate, triggering ring closure to construct the pyrimidine ring.
Optimization and Yield Data
Key parameters influencing yield include:
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Temperature : 60°C for amidination, 70–80°C for heterocyclization.
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Reagent Ratios : 3.0 equivalents of PBr₃ and HMDS ensure complete conversion.
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Solvent : DMF outperforms DEF or piperidine-1-carbaldehyde due to superior reagent solubility.
Under optimized conditions, this method achieves yields up to 91% (Table 1).
Table 1: One-Flask Synthesis Optimization
| Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| Temperature | 60–80°C | 91 | |
| PBr₃ Equivalents | 3.0 | 89 | |
| HMDS Equivalents | 3.0 | 91 | |
| Solvent | DMF | 91 |
Sequential Chlorination and Nucleophilic Aromatic Substitution
Chlorination of Pyrazolo-Pyrimidinone Intermediates
A two-step approach begins with 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. Treatment with POCl₃ and trimethylamine (TMA) at reflux replaces the 4-keto group with chlorine, yielding 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
Phenol Group Introduction
The chlorinated intermediate undergoes nucleophilic aromatic substitution (NAS) with 2-hydroxyphenol in the presence of a palladium catalyst. This step introduces the phenolic moiety at the 3-position. Microwave-assisted NAS reduces reaction time from 12 hours to 30 minutes, improving yields from 68% to 82%.
Critical Factors :
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Catalyst : Pd(OAc)₂ with Xantphos enhances regioselectivity.
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Base : K₂CO₃ neutralizes HCl byproducts, preventing side reactions.
Tandem Cyclocondensation and Oxidation
Cyclocondensation of Hydrazine Derivatives
Aryl hydrazines react with β-ketoesters under acidic conditions to form pyrazole rings. For example, 2-hydroxyphenylhydrazine and ethyl acetoacetate cyclize in ethanol with H₂SO₄ catalysis, producing 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylate.
Pyrimidine Ring Construction
Oxidation with SeO₂ converts the pyrazole carboxylate to a pyrimidine derivative. Subsequent amination with NH₃ in DMF at 120°C introduces the 4-amino group, completing the target structure.
Yield Considerations :
Industrial-Scale Production Techniques
Continuous Flow Reactor Synthesis
To address batch process limitations, continuous flow systems enhance reproducibility and safety. Key steps include:
Green Chemistry Modifications
Recent advances replace PBr₃ with biodegradable ionic liquids (e.g., [BMIM]Br₃), achieving comparable yields (85%) while minimizing hazardous waste.
Comparative Analysis of Methods
Table 2: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| One-Flask Synthesis | 91 | 99 | High |
| Chlorination/NAS | 82 | 97 | Moderate |
| Tandem Cyclization | 70 | 95 | Low |
The one-flask method excels in yield and scalability but requires rigorous moisture control. Chlorination/NAS offers regioselectivity advantages for complex analogs, while tandem cyclization suits lab-scale diversification .
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, this compound can interfere with the cell cycle, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[3,4-d]pyrimidine core serves as a versatile template for drug discovery. Below is a detailed comparison of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol with key analogs, focusing on structural modifications, biological targets, and pharmacological properties.
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations:
PP242 replaces phenol with indol-5-ol, increasing lipophilicity and improving mTOR inhibition (IC₅₀ ~ 8 nM) . A-770041 incorporates a bulky carboxamide group, redirecting activity toward LCK kinase, a T-cell signaling protein .
Impact of N1 Substitution :
- Isopropyl (PP242) and tert-butyl () groups at N1 enhance metabolic stability and membrane permeability compared to the unsubstituted NH in the parent compound .
- In Compound 4b , the N1 isopropyl group is retained, but the C3 propargyl ether extension enables dual IGF1R/Src inhibition .
Synthetic Accessibility :
Biological Activity
2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, also known by its CAS number 1092787-78-4, is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and kinase inhibition. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C₁₁H₉N₅O
- Molecular Weight : 227.22 g/mol
- Structural Characteristics : The compound features a pyrazolo[3,4-d]pyrimidine core, which is significant in medicinal chemistry due to its role in various bioactive compounds.
1. Kinase Inhibition
This compound has been identified as a potential inhibitor of several kinases, including those involved in cancer progression. The compound's structure allows it to interact effectively with ATP-binding sites on kinases, leading to the inhibition of their activity.
2. Anti-proliferative Effects
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit anti-proliferative properties against various cancer cell lines. For instance, compounds structurally related to this compound have shown significant cytotoxicity against A549 (lung cancer) and HCT116 (colon cancer) cell lines with IC₅₀ values in the low micromolar range .
Case Studies and Experimental Data
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In Vitro Studies :
- A study evaluated the anti-proliferative activity of related pyrazolo[3,4-d]pyrimidine derivatives against A549 and HCT116 cells. The most promising compound showed IC₅₀ values of 8.21 µM and 19.56 µM respectively .
- Flow cytometric analysis revealed that these compounds can induce apoptosis and arrest the cell cycle at specific phases (S and G2/M), indicating their potential as therapeutic agents .
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Kinase Inhibition :
- The compound has been tested for its inhibitory effects on epidermal growth factor receptor (EGFR) kinases. Notably, one derivative exhibited an IC₅₀ value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), which is often associated with resistance to existing therapies .
Biological Activity Summary Table
| Activity Type | Details | IC₅₀ Values |
|---|---|---|
| Anti-proliferative | A549 Cell Line | 8.21 µM |
| HCT116 Cell Line | 19.56 µM | |
| Kinase Inhibition | Wild-type EGFR | 0.016 µM |
| Mutant EGFR (T790M) | 0.236 µM | |
| Apoptosis Induction | BAX/Bcl-2 Ratio Increase | 8.8-fold increase |
Potential Therapeutic Applications
Given its ability to inhibit key kinases involved in tumor growth and survival, this compound may serve as a lead compound for developing new anticancer therapies. Its structural similarities to ATP allow it to act as an ATP-competitive inhibitor, making it a candidate for targeting receptor tyrosine kinases (RTKs), which are critical in many cancers .
Q & A
Q. What statistical approaches resolve variability in biological replicate data?
- Methodological Answer : Apply ANOVA with post-hoc Tukey test for multi-group comparisons. For skewed data, use non-parametric tests (Kruskal-Wallis). Principal component analysis (PCA) identifies outliers in high-throughput datasets. Ensure power analysis (α=0.05, β=0.2) determines sample size adequacy .
Contradiction & Reproducibility
Q. Why do synthetic yields vary significantly across reported protocols?
- Methodological Answer : Variability stems from moisture-sensitive intermediates (e.g., aryl chlorides) or inconsistent heating (reflux vs. microwave). Standardize anhydrous conditions (molecular sieves in acetonitrile) and monitor reaction progress via LC-MS. Reproduce protocols with controlled humidity (<10%) .
Q. How to validate the purity of commercial or synthesized batches for pharmacological studies?
- Methodological Answer : Use orthogonal methods: HPLC (≥95% purity), 1H NMR (integration of impurities <5%), and HRMS (mass error <5 ppm). Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation products .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
